molecular formula C21H24ClNO4 B3618500 ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate

ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate

Cat. No.: B3618500
M. Wt: 389.9 g/mol
InChI Key: FTFYNUQUGNTOED-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate is an organic compound with the molecular formula C({21})H({24})ClNO(_{4}) This compound is characterized by its complex structure, which includes a chloro-substituted benzoate ester linked to a butanoyl amide group that is further substituted with a methoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, 4-(4-methoxy-3-methylphenyl)butanoic acid, and ethyl alcohol.

    Esterification: The 2-chlorobenzoic acid is first esterified with ethyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chlorobenzoate.

    Amidation: The ester is then reacted with 4-(4-methoxy-3-methylphenyl)butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

    Oxidation and Reduction: The methoxy and methyl groups on the phenyl ring can undergo oxidation to form hydroxyl or carboxyl groups, while reduction can convert them to simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_{4})).

Major Products

    Nucleophilic Substitution: Substituted benzoates and corresponding nucleophiles.

    Hydrolysis: 2-chlorobenzoic acid, 4-(4-methoxy-3-methylphenyl)butanoic acid, and ethanol.

    Oxidation: Hydroxylated or carboxylated derivatives of the phenyl ring.

    Reduction: Simplified hydrocarbons or alcohols.

Scientific Research Applications

Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.

    Material Science: Explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

    Chemical Biology: Utilized in the design of molecular probes and bioactive compounds for studying cellular processes.

Mechanism of Action

The mechanism by which ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes such as cyclooxygenases (COX) and receptors like G-protein coupled receptors (GPCRs).

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain by inhibiting the synthesis of prostaglandins and other inflammatory mediators.

Comparison with Similar Compounds

Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 2-chloro-5-{[4-(4-methoxyphenyl)butanoyl]amino}benzoate: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and biological activity.

    Ethyl 2-chloro-5-{[4-(3-methylphenyl)butanoyl]amino}benzoate: Lacks the methoxy group, potentially altering its solubility and reactivity.

    Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)acetyl]amino}benzoate: Has an acetyl group instead of a butanoyl group, which may influence its pharmacokinetic properties.

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-chloro-5-[4-(4-methoxy-3-methylphenyl)butanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-4-27-21(25)17-13-16(9-10-18(17)22)23-20(24)7-5-6-15-8-11-19(26-3)14(2)12-15/h8-13H,4-7H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFYNUQUGNTOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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